molecular formula C9H6N3NaO3 B1448290 Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1376152-71-4

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate

Cat. No.: B1448290
CAS No.: 1376152-71-4
M. Wt: 227.15 g/mol
InChI Key: OYYWSOKSZSXSFA-UHFFFAOYSA-M
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Description

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer double bonds.

Scientific Research Applications

Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combined pyridine and oxadiazole structure, which provides a unique set of chemical and biological properties. This dual functionality can enhance its effectiveness in various applications, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYWSOKSZSXSFA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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